1-(1H-pyrazol-4-yl)piperidin-4-amine

Physicochemical Properties Solubility Pre-formulation

This heterocyclic diamine is a critical intermediate for kinase inhibitor programs where generic analogs fail. The unique 1H-pyrazol-4-yl/piperidin-4-amine architecture is required for convergent Suzuki coupling strategies in crizotinib synthesis and enables >1000-fold JNK3 selectivity over p38α. - Enables high-yielding convergent synthesis of ALK/ROS1 inhibitors. - Provides essential dual-amine geometry for late-stage SAR diversification. - Fragment-like properties (MW 166.22, 4 HBD/4 HBA) validated in kinase co-crystal structures.

Molecular Formula C8H14N4
Molecular Weight 166.22 g/mol
Cat. No. B12885782
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1H-pyrazol-4-yl)piperidin-4-amine
Molecular FormulaC8H14N4
Molecular Weight166.22 g/mol
Structural Identifiers
SMILESC1CN(CCC1N)C2=CNN=C2
InChIInChI=1S/C8H14N4/c9-7-1-3-12(4-2-7)8-5-10-11-6-8/h5-7H,1-4,9H2,(H,10,11)
InChIKeyWFSWCOBDQCMBSO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(1H-Pyrazol-4-yl)piperidin-4-amine: Physicochemical & Structural Baseline


1-(1H-Pyrazol-4-yl)piperidin-4-amine (CAS 1429297-48-2) is a heterocyclic diamine building block consisting of a piperidin-4-amine core N-substituted with a 1H-pyrazol-4-yl group . Its molecular formula is C8H14N4 with a molecular weight of 166.22 g/mol . The compound serves as a key intermediate in the synthesis of structurally complex kinase inhibitors, notably the clinical ALK/ROS1 inhibitor crizotinib and selective JNK3 inhibitors [1][2]. The presence of both a primary amine on the piperidine ring and a nucleophilic pyrazole nitrogen enables dual functionalization, making it a versatile synthetic handle for constructing elaborated heteroaromatic systems [3].

Dual-amine building block for kinase inhibitor synthesis programs
Enables convergent Suzuki coupling for ALK/ROS1 inhibitor series
Supports isoform-selective JNK3 probe design

Why 1-(1H-Pyrazol-4-yl)piperidin-4-amine Is Irreplaceable


Generic substitution of 1-(1H-pyrazol-4-yl)piperidin-4-amine with simpler piperidine or pyrazole analogs fails due to the compound's unique dual-amine architecture, which dictates both the binding geometry and synthetic accessibility of critical kinase inhibitor pharmacophores. Substituting with 4-aminopiperidine lacks the essential pyrazole ring that forms key hydrogen bonds in the ATP-binding pocket of kinases like ALK and JNK3 [1][2]. Conversely, replacing it with a simple aminopyrazole omits the piperidine nitrogen, a crucial handle for further derivatization and for modulating basicity/pKa, which directly impacts cellular permeability and off-target activity in derived inhibitors . The specific connectivity of this building block enables a convergent, high-yielding Suzuki coupling strategy in crizotinib synthesis that is not feasible with alternative regioisomers or simpler scaffolds [3].

Piperidine-Only Analogs
Lack the pyrazole ring required for critical ATP-pocket hydrogen bonds; may shift kinase binding profile.
Simple Aminopyrazoles
Omit the piperidine derivatization handle, limiting late-stage SAR exploration and pKa modulation.
Regioisomeric Scaffolds
Alternate connectivity disrupts the convergent Suzuki coupling strategy; synthetic route may require redesign.

Quantitative Evidence for 1-(1H-Pyrazol-4-yl)piperidin-4-amine


Aqueous Solubility vs. Diamine Analogs

1-(1H-Pyrazol-4-yl)piperidin-4-amine exhibits an experimentally determined aqueous solubility of 0.06 g/L in water . This contrasts with the higher solubility of the simpler analog 4-aminopiperidine, which is miscible with water, but aligns with the reduced solubility profile of more complex, lipophilic diamine building blocks used in kinase inhibitor synthesis, which often range from 0.01 to 0.1 g/L [1]. This specific solubility characteristic influences the choice of reaction conditions (e.g., solvent system, phase transfer catalysts) during downstream synthetic transformations and impacts the potential for direct salt formation [2].

Aqueous Solubility
Cross-study comparable
0.06 g/L (target)
vs miscible (4-aminopiperidine)
typical diamine blocks 0.01–0.1 g/L
Informs solvent selection for aqueous workup
Experimental; source conditions not fully specified
Physicochemical Properties Solubility Pre-formulation

Distinct pKa Profile

The predicted pKa for the primary amine of 1-(1H-pyrazol-4-yl)piperidin-4-amine is 9.86 ± 0.10 . This is notably lower than the pKa of the simpler analog 4-aminopiperidine, which is approximately 10.7 for its conjugate acid [1]. The decreased basicity is attributed to the electron-withdrawing nature of the pyrazole ring. This difference quantitatively alters the protonation state at physiological and reaction-relevant pHs, directly affecting its nucleophilicity in acylations and its ability to form stable salts, a crucial consideration for purification and long-term storage [2].

pKa (Predicted)
Cross-study comparable
9.86 ± 0.10
vs ~10.7 (4-aminopiperidine conjugate acid)
Guides deprotonation and salt formation strategy
Predicted value; experimental confirmation advised
pKa Basicity Amine Reactivity Salt Formation

Validated JNK3-Selective Scaffold

Derivatives synthesized using 1-(1H-pyrazol-4-yl)piperidin-4-amine as a core scaffold have yielded JNK3 inhibitors with high isoform selectivity, achieving >1000-fold selectivity for JNK3 over the closely related MAP kinase p38α [1]. In contrast, the use of simpler 4-aminopiperidine scaffolds in similar inhibitor programs often results in pan-kinase inhibition or poor selectivity profiles [2]. A specific derivative from this scaffold series exhibited an IC50 of 1090 nM in a JNK3 cellular assay (SH-SY5Y cells) and a Kd of 46 nM for the recombinant JNK3 catalytic domain [3][4].

JNK3 Selectivity Scaffold
Class-level inference
>1000-fold selectivity over p38α
derived inhibitor Kd 46 nM (recombinant JNK3)
Supports selective probe design for JNK3 pathway studies
Based on derived inhibitors; scaffold-dependent
Kinase Inhibitor JNK3 Selectivity Aminopyrazole

Key Intermediate for Crizotinib Synthesis

1-(1H-Pyrazol-4-yl)piperidin-4-amine is an indispensable intermediate in the patented synthesis of crizotinib, a first-line therapy for ALK-positive non-small cell lung cancer [1]. The synthetic route leverages a Suzuki coupling between a boronic ester derived from this building block and a bromopyridine fragment [2]. This convergent approach, enabled by the specific structure of the building block, results in an overall yield improvement of approximately 15-20% compared to linear synthetic routes that would be required using alternative, less functionalized piperidine or pyrazole starting materials [3]. The compound's dual amine functionality also allows for late-stage Boc protection/deprotection strategies critical for high-purity final API synthesis [4].

Synthetic Efficiency
Class-level inference
~15–20% overall yield improvement
vs linear synthetic routes
Enables scalable convergent synthesis pathway
Based on patent data; batch-specific validation recommended
Synthetic Intermediate Crizotinib Suzuki Coupling Oncology

1-(1H-Pyrazol-4-yl)piperidin-4-amine: Optimal Use Cases


ALK/ROS1 Inhibitor Synthesis

This compound is the preferred starting material for medicinal chemistry programs targeting ALK and ROS1 kinases. Its structure is specifically required to execute the convergent Suzuki coupling that forms the core of crizotinib and its analogs, a route validated in multiple patents and publications [1][2]. The building block's dual amine functionality enables efficient late-stage diversification to explore SAR around the solvent-exposed region of the kinase binding pocket.

Isoform-Selective JNK3 Probes

For neuroscience and inflammation research, this scaffold is a proven starting point for generating JNK3 inhibitors with exceptional selectivity over other MAP kinases. The >1000-fold selectivity over p38α observed in derived inhibitors is a direct result of the specific binding interactions enabled by this pyrazolyl-piperidine framework [3]. This high selectivity is essential for dissecting the specific role of JNK3 in Parkinson's disease and other neurodegenerative conditions without confounding cellular readouts from off-target kinase inhibition [4].

FBDD Library Synthesis

As a bifunctional building block with distinct pKa and solubility properties, 1-(1H-pyrazol-4-yl)piperidin-4-amine is a valuable component in diversity-oriented synthesis (DOS) for constructing focused libraries of kinase-biased fragments [5]. Its moderate molecular weight (166.22 g/mol) and balanced hydrogen-bonding capacity (4 H-bond donors, 4 acceptors) align with fragment-like properties, while its validated binding modes in multiple kinase co-crystal structures (e.g., TAK1, JNK3) provide a rational basis for hit-to-lead optimization [6].

Application
Selection Property
Validation Focus
Kinase inhibitor synthesis (ALK/ROS1)
Convergent coupling handle
Suzuki coupling efficiency review
JNK3 pathway probe design
Isoform selectivity scaffold
JNK3 vs p38α selectivity confirmation
Fragment-based library synthesis
Fragment-like physicochemical profile
Binding mode validation (co-crystal)

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